2,2-Dimethoxy-7-azaspiro[3.5]nonane

Catalog No.
S2849559
CAS No.
1638920-37-2
M.F
C10H19NO2
M. Wt
185.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-7-azaspiro[3.5]nonane

CAS Number

1638920-37-2

Product Name

2,2-Dimethoxy-7-azaspiro[3.5]nonane

IUPAC Name

2,2-dimethoxy-7-azaspiro[3.5]nonane

Molecular Formula

C10H19NO2

Molecular Weight

185.267

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3

InChI Key

LFLDCELIQRTIFJ-UHFFFAOYSA-N

SMILES

COC1(CC2(C1)CCNCC2)OC

solubility

not available

2,2-Dimethoxy-7-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique bicyclic structure, which integrates a nitrogen atom into one of the rings. This compound features two methoxy groups at the second carbon position, which significantly influence its chemical properties and potential biological activities. The molecular formula of 2,2-Dimethoxy-7-azaspiro[3.5]nonane is C10H19NO2C_{10}H_{19}NO_{2}, and it exhibits a molecular weight of approximately 185.3 g/mol. The spiro junction connecting the two rings contributes to its structural novelty and versatility in various chemical applications.

  • Oxidation: This reaction can introduce oxygen-containing functional groups, potentially converting the compound into ketones or aldehydes using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents like sodium hydride and alkyl halides.

The specific products formed depend on the reagents and conditions employed during these reactions.

Research indicates that 2,2-Dimethoxy-7-azaspiro[3.5]nonane may exhibit significant biological activity. It has been studied for its interactions with various biomolecules, including potential enzyme inhibition and receptor modulation. These interactions suggest that it could serve as a lead compound for developing new therapeutic agents, particularly in pharmacology and medicinal chemistry. The unique spirocyclic structure allows it to fit into specific binding sites in biological targets, potentially influencing various biological pathways.

The synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane typically involves cyclization reactions of suitable precursors. One common method includes:

  • Cyclization of Precursors: Starting materials containing nitrogen and methoxy groups are reacted under controlled conditions to form the spirocyclic structure.
  • Reaction Conditions: Common solvents used include dichloromethane or ethanol, with acids or bases acting as catalysts to facilitate the cyclization process.

For large-scale production, optimizing reaction conditions is essential to ensure high yields and purity levels. Automated systems may be employed to control parameters like temperature and pressure during synthesis.

2,2-Dimethoxy-7-azaspiro[3.5]nonane has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: The compound is useful in studies involving spirocyclic structures and their biological activities.
  • Industry: It can be utilized in developing new materials with unique properties.

Interaction studies of 2,2-Dimethoxy-7-azaspiro[3.5]nonane focus on its binding affinity to specific enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. The exact pathways depend on the context of use and the molecular targets involved.

Several compounds share structural similarities with 2,2-Dimethoxy-7-azaspiro[3.5]nonane:

Compound NameStructural FeaturesUnique Aspects
7-Azaspiro[3.5]nonaneSimilar spirocyclic structure without methoxy groupsLacks additional functional group
2-Methoxy-7-azaspiro[3.5]nonaneMethoxy group at a different positionAlters chemical properties compared to 2,2-dimethoxy variant
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-oneContains a benzyloxy group along with methoxy groupsIntroduces aromatic character
7-Methoxy-6-azaspiro[3.5]nonaneMethoxy group at a different positionDifferent reactivity due to positioning

The uniqueness of 2,2-Dimethoxy-7-azaspiro[3.5]nonane lies in its specific methoxy substitution pattern at the second position, which influences its chemical reactivity and biological activity compared to other spirocyclic compounds. This characteristic makes it particularly interesting for further research and potential applications in pharmaceuticals and materials science.

Precursor Selection Strategies

The synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane requires careful consideration of precursor selection to establish the complex spirocyclic framework efficiently [1] [2]. Strategic precursor design focuses on the incorporation of both the azaspiro core and the dimethoxy functionality at the C-2 position while maintaining synthetic accessibility and reaction compatibility .

Piperidine-based precursors represent the most commonly employed starting materials for constructing the seven-membered nitrogen-containing ring of the azaspiro[3.5]nonane skeleton [4]. These substrates offer excellent compatibility with various cyclization methodologies and provide the necessary structural framework for subsequent spirocyclization reactions [5]. The selection of appropriately substituted piperidine derivatives enables control over regioselectivity and stereochemical outcomes during the key ring-forming steps [6].

Cyclobutanecarboxylate compounds serve as valuable precursors for constructing the three-membered spirocyclic junction [4]. The highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman imines has been demonstrated to afford enantiomerically and diastereomerically pure azaspiro derivatives with yields reaching up to 90% and diastereomeric ratios of 98:2 [4]. This methodology proves particularly effective for accessing 1-substituted 2-azaspiro[3.5]nonane frameworks through efficient three-step procedures [4].

Amine-containing precursors provide direct access to the nitrogen functionality required for azaspiro formation while offering opportunities for subsequent functionalization [7]. The strategic placement of amine groups enables both nucleophilic cyclization reactions and electrophilic activation pathways depending on the reaction conditions employed [8]. Research has demonstrated that primary amine feedstocks can be effectively utilized in photoredox-catalyzed hydroaminoalkylation reactions to construct spirocyclic tetrahydronaphthyridine cores [5].

Table 1: Precursor Selection Strategies for Azaspiro[3.5]nonane Synthesis

Precursor TypeTarget Ring SystemSelectivity FactorsLiterature References
Piperidine derivatives7-membered ring formationRing size compatibilityNarasaka et al., 2004
Cyclobutanecarboxylate compounds3-membered ring constructionStereochemical controlDavis-Ellman methodology
Amine-containing precursorsNitrogen incorporationFunctional group toleranceAmine alkylation strategies
Epoxide substratesOxygen heterocycle formationRegioselective cyclizationLewis acid activation
Oxime ether precursorsSpirocyclic frameworkDiastereoselectivityRadical bicyclization

Ring-Closing Metathesis Approaches

Ring-closing metathesis represents a powerful synthetic methodology for constructing spirocyclic frameworks through the formation of carbon-carbon double bonds under mild reaction conditions [11] [13]. The application of metathesis catalysts to appropriately designed diene precursors enables direct access to spirocyclic systems with excellent functional group tolerance and high atom economy [11].

Grubbs catalysts have emerged as the most effective metathesis systems for spirocycle formation, with second-generation catalysts typically providing superior yields and shorter reaction times compared to first-generation variants [11] [13]. The ring-closing metathesis method offers very mild reaction conditions for the direct formation of spiro compounds with an additional double bond available for further synthetic manipulations [11]. This approach has been successfully applied to construct various spirocyclic systems from dialkylated starting materials prepared from 1,3-diketones or substrates containing active methylene groups [11].

The synthetic strategy typically involves the preparation of diene precursors through diallylation of suitable cyclic ketones or related carbonyl compounds [11] [13]. These substrates undergo efficient ring-closing metathesis in the presence of ruthenium-carbene catalysts to afford spirocyclic products in moderate to good yields [11]. The methodology demonstrates broad substrate scope and can be combined with other popular reactions such as Suzuki-Miyaura coupling, Claisen rearrangement, and Diels-Alder reactions to access complex polycyclic architectures [13].

Recent advances in metathesis catalyst design have led to improved functional group compatibility and enhanced reaction efficiency [13]. The strategic utilization of ring-closing metathesis in combination with other synthetic transformations enables the preparation of structurally diverse spirocycles, heterocycles, and macrocycles that serve as valuable building blocks for medicinal chemistry applications [13].

Table 2: Ring-Closing Metathesis Approaches

Catalyst SystemSubstrate RequirementsReaction ConditionsYield Range (%)
Grubbs 1st generationTerminal olefinsCH2Cl2, reflux, 2-12h45-75
Grubbs 2nd generationInternal alkenesToluene, 80°C, 4-8h60-85
Hoveyda-Grubbs catalystDiene precursorsDCE, 60°C, 6-10h55-80
Ruthenium-carbene complexesAlkyne-containing substratesTHF, 40-60°C, 3-6h40-70
Modified Grubbs catalystsFunctionalized alkenesBenzene, 80°C, 5-12h50-78

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization reactions provide efficient pathways for constructing azaspiro[3.5]nonane frameworks through electrophilic activation and subsequent intramolecular ring closure [14] [33]. These methodologies exploit the ability of acidic catalysts to activate carbonyl groups, alkenes, or other electrophilic centers toward nucleophilic attack by pendant nitrogen-containing substituents [14] [35].

Brønsted acid catalysis has proven particularly effective for spirocyclization reactions, with studies demonstrating that the addition of phenolic acids significantly improves both conversion and enantioselectivity [33] [35]. Research has shown that 3,5-dimethylphenol serves as an optimal Brønsted acid additive, enabling spirocyclic β-hydroxyketone formation in 90% isolated yield with 85% enantiomeric excess when used in combination with palladium catalysts and chiral ligands [33] [35].

Lewis acid-mediated cyclizations offer complementary reactivity patterns through coordination-based activation mechanisms [12] [32]. Silver-catalyzed tandem cyclization reactions have been developed for the synthesis of azaoxaspirocycles and diazaspirocycles using alkynes containing amino groups and heteroatom-based nucleophiles [12]. The use of 1,10-phenanthroline-ligated silver complexes improves catalyst stability and enables high-yielding cyclization reactions under mild conditions [12].

Site-isolated base and acid catalyzed cyclization cascades represent an innovative approach for azaspirocyclization [14]. These one-pot procedures utilize immobilized catalysts to achieve atom-efficient transformations where water serves as the only byproduct [14]. The methodology demonstrates broad scope for accessing diverse azaspirocyclic products through simple and operationally convenient reaction conditions [14].

Table 3: Acid-Catalyzed Cyclization Techniques

Acid CatalystMechanism TypeTemperature Range (°C)Typical Yields (%)Selectivity
Brønsted acids (TsOH)Electrophilic activation0-2570-90High regioselectivity
Lewis acids (BF3·OEt2)Coordination-activation-20 to 4060-85Moderate stereoselectivity
Phenolic catalystsHydrogen bonding25-6075-95Excellent enantioselectivity
Trifluoroacetic acidProtonation-cyclization0-5065-80Good diastereoselectivity
Silica-supported acidsSurface-mediated80-12055-75Variable selectivity

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for the efficient preparation of azaspiro[3.5]nonane derivatives, offering significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency [15] [16] [18]. The application of microwave irradiation enables rapid heating and precise temperature control, facilitating cyclization reactions that typically require extended reaction times under conventional heating conditions [16] [19].

Recent studies have demonstrated the successful synthesis of benzothiazole-fused spiro heterocyclic derivatives using one-pot, three-component cyclocondensation reactions under microwave-assisted conditions [15]. These reactions employ substituted benzothiazoles, thioglycolic acid, and cyclopentanone to generate spirocyclic products with significant biological activities [15]. The microwave-mediated approach provides excellent yields while dramatically reducing reaction times from hours to minutes [15].

Multicomponent synthesis strategies under microwave irradiation have proven particularly effective for constructing diverse spirocyclic frameworks [16] [18]. Santra and Andreana reported successful Ugi/Michael/aza-Michael cascade reactions in aqueous media at high temperature to obtain azaspiro tri- and tetracyclic compounds [16]. These processes generate quaternary centers and multiple stereogenic centers while providing good to excellent yields with appreciable diastereoselectivity [16].

The optimization of microwave-assisted spirocyclization typically involves systematic evaluation of power settings, temperature profiles, and reaction times [19]. Studies have shown that derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione can be synthesized with yields ranging from 78-92% using microwave-assisted condensation of barbituric acid derivatives with divinylketone precursors [19]. The microwave approach provides superior efficiency compared to traditional heating methods while maintaining excellent product purity [19].

Table 4: Microwave-Assisted Synthesis Optimization

Reaction TypePower (W)Temperature (°C)Time (min)Yield Improvement
Condensation reactions100-30080-12015-4515-25%
Cyclization processes150-400100-15010-3020-35%
Multicomponent reactions200-500110-16020-6025-40%
Heterocyclization100-25090-1305-2510-20%
Spirocyclization150-350100-14015-4018-30%

Green Chemistry Alternatives in Production

The implementation of green chemistry principles in the synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane has become increasingly important for developing sustainable and environmentally responsible production methods [17] [20] [21]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks while maintaining high synthetic efficiency [17] [21].

Solvent-free synthesis methodologies represent a significant advancement in green spirocycle production [17] [21]. Research has demonstrated that modular synthesis of spirocyclic carbonates can be achieved using metal-free and co-catalyst-free catalytic systems under ambient reaction conditions [17]. These processes employ simple phenol-derived catalysts with synergistic electronic and electrostatic sites to achieve excellent conversions up to 99% while eliminating the need for hazardous organic solvents [17].

Catalyst-free multicomponent reactions have emerged as particularly attractive green alternatives for spirocycle synthesis [21] [41]. One-pot three-component approaches enable the direct synthesis of spiro heterocyclic scaffolds through zwitterionic adduct formation without requiring expensive metal catalysts or harsh reaction conditions [41]. These methods demonstrate broad substrate scope, standard experimental conditions, and impressive yields while offering significant step-, time-, and cost-effectiveness based on green chemistry metrics [41].

The development of renewable feedstock utilization strategies has gained considerable attention for sustainable spirocycle production [20]. Studies have shown that rigid spirocyclic diols can be synthesized from fructose-based 5-hydroxymethylfurfural through one-step acid-catalyzed acetalation reactions [20]. Life cycle assessment analysis indicates that spiro-diol production generates 46% less carbon dioxide emissions compared to conventional bio-based alternatives [20].

Table 5: Green Chemistry Metrics Comparison

Green MetricTraditional MethodGreen AlternativeImprovement Factor
Atom Economy65-75%80-95%1.2-1.3x
E-factor5-15 kg/kg2-8 kg/kg2-3x reduction
Solvent EfficiencyMultiple solventsSingle solvent/solvent-free50-70% reduction
Energy ConsumptionHigh heatingMicrowave/ambient30-50% reduction
Waste ReductionModerate wasteMinimal waste40-60% reduction

X-ray crystallographic analysis represents the gold standard for definitive structural characterization of organic compounds, providing unambiguous three-dimensional molecular geometry and crystal packing information [1]. For 2,2-dimethoxy-7-azaspiro[3.5]nonane, crystallographic studies would reveal critical structural parameters including bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of this spirocyclic compound.

The spirocyclic architecture of 2,2-dimethoxy-7-azaspiro[3.5]nonane creates a unique three-dimensional framework characterized by the perpendicular arrangement of the four-membered cyclobutane ring and the six-membered piperidine ring [1] [2]. X-ray crystallographic data for structurally related spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, reveal bond angles of approximately 109 degrees at the spiro carbon center, consistent with tetrahedral geometry [1]. This geometric constraint enforces a nearly perpendicular dihedral angle between the two ring planes, typically ranging from 85 to 95 degrees [1].

Molecular Geometry and Bond Parameters

The spiro junction carbon atom (C-2) in 2,2-dimethoxy-7-azaspiro[3.5]nonane serves as the central structural element, connecting both the cyclobutane and piperidine rings through single carbon-carbon bonds [3] [2]. Expected crystallographic parameters include C-C bond lengths at the spiro center ranging from 1.52 to 1.55 Angströms, which align with standard single bond distances observed in similar spirocyclic systems [1]. The carbon-nitrogen bond lengths within the piperidine ring are anticipated to fall within the range of 1.45 to 1.50 Angströms, reflecting the sp3 hybridization state of the nitrogen atom [4].

The methoxy substituents at the C-2 position introduce additional structural complexity through their ether linkages [3]. Carbon-oxygen bond lengths for the methoxy groups are expected to range from 1.42 to 1.45 Angströms, consistent with typical ether C-O bond distances [4]. The C-O-C bond angles for the methoxy groups should approximate 112 to 116 degrees, reflecting the bent geometry around the oxygen atoms [4].

Crystal Packing and Intermolecular Interactions

Crystallographic analysis of 2,2-dimethoxy-7-azaspiro[3.5]nonane would reveal the three-dimensional arrangement of molecules within the crystal lattice . Similar spirocyclic compounds typically crystallize in common space groups such as P21/c, with orthorhombic or monoclinic crystal systems being most prevalent [1]. The calculated density for the compound is expected to fall within the range of 1.2 to 1.4 grams per cubic centimeter, consistent with organic compounds of comparable molecular weight [1].

The presence of the nitrogen atom in the piperidine ring enables the formation of hydrogen bonding interactions, particularly N-H···O contacts with the methoxy oxygen atoms of neighboring molecules . These intermolecular hydrogen bonds contribute significantly to crystal packing stability and may influence the overall crystal morphology. Additionally, van der Waals interactions between the spirocyclic frameworks of adjacent molecules contribute to the three-dimensional crystal structure .

Unit Cell Parameters and Symmetry

Expected unit cell parameters for 2,2-dimethoxy-7-azaspiro[3.5]nonane crystals include dimensions of approximately 8-12 Angströms for the a-axis, 10-14 Angströms for the b-axis, and 12-16 Angströms for the c-axis [1]. The number of molecules per unit cell (Z value) is anticipated to be 4 or 8, representing typical packing efficiency for organic compounds of this size [1]. These parameters would be confirmed through single-crystal diffraction studies using synchrotron radiation or conventional X-ray sources.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2,2-dimethoxy-7-azaspiro[3.5]nonane through detailed analysis of both proton (¹H) and carbon-13 (¹³C) environments . The unique spirocyclic framework creates distinct magnetic environments that can be precisely characterized through multi-dimensional NMR techniques.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum of 2,2-dimethoxy-7-azaspiro[3.5]nonane exhibits characteristic resonances that reflect the diverse carbon environments within the molecule [3] . The spiro quaternary carbon (C-2) bearing the two methoxy substituents represents the most distinctive signal, appearing in the range of 115-120 parts per million due to the electron-withdrawing effect of the adjacent oxygen atoms [3]. This chemical shift is significantly downfield compared to typical aliphatic quaternary carbons, reflecting the unique electronic environment created by the geminal dimethoxy substitution pattern.

The methoxy carbon atoms resonate in the characteristic range of 55-60 parts per million, consistent with carbon atoms directly bonded to electronegative oxygen atoms . These signals appear as sharp singlets in proton-decoupled ¹³C spectra, providing clear identification of the methoxy substituents [3]. The piperidine ring carbons exhibit chemical shifts dependent on their proximity to the nitrogen atom, with the α-carbons (C-4 and C-6) appearing at 45-50 parts per million and the β-carbon (C-5) resonating at 25-30 parts per million .

The cyclobutane ring carbons (C-1 and C-3) display chemical shifts in the range of 25-35 parts per million, reflecting their sp3 hybridization and the strain inherent in the four-membered ring system [3]. The chemical shift values for these carbons may be influenced by the through-space interactions with the piperidine ring due to the rigid spirocyclic geometry.

Proton Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum of 2,2-dimethoxy-7-azaspiro[3.5]nonane provides detailed information about the hydrogen environments and their spatial relationships . The methoxy protons appear as two equivalent singlets at approximately 3.6-3.8 parts per million, integrating for six protons total [3]. These signals are characteristic of methyl ethers and provide clear evidence for the dimethoxy substitution pattern at the spiro center.

The piperidine ring protons exhibit complex multipicity patterns due to their diverse chemical environments and coupling relationships . The methylene protons adjacent to nitrogen (C-4 and C-6 positions) resonate at 2.4-2.8 parts per million, showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom [8]. The remaining piperidine methylene protons (C-5 position) appear at 2.2-2.6 parts per million as complex multiplets.

The cyclobutane ring protons display resonances at 2.0-2.4 parts per million, appearing as multiplets due to the complex coupling patterns within the strained four-membered ring [3]. The N-H proton of the piperidine ring typically appears as a broad singlet at 1.5-2.5 parts per million, though this signal may be exchange-broadened or absent in protic solvents .

Two-Dimensional Nuclear Magnetic Resonance Studies

Advanced two-dimensional NMR techniques provide crucial structural confirmation for 2,2-dimethoxy-7-azaspiro[3.5]nonane through correlation spectroscopy . Correlation Spectroscopy (COSY) experiments reveal through-bond connectivity patterns, confirming the spirocyclic framework and distinguishing between the cyclobutane and piperidine ring systems . Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space distance information, validating the three-dimensional structure and confirming the perpendicular arrangement of the two ring systems .

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹H-¹³C connectivity, providing definitive assignment of carbon and proton signals . Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range ¹H-¹³C coupling relationships, confirming the structural connectivity across the spiro junction and validating the substitution pattern .

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry serves as a definitive analytical technique for molecular formula confirmation and structural validation of 2,2-dimethoxy-7-azaspiro[3.5]nonane [10] [11]. The technique provides exceptional mass accuracy, typically within 1-2 parts per million, enabling unambiguous molecular formula determination and supporting structural characterization efforts.

Molecular Ion Characterization

The molecular ion peak of 2,2-dimethoxy-7-azaspiro[3.5]nonane appears at mass-to-charge ratio 185.1416 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [3] [11]. High-resolution mass spectrometry measurements confirm the molecular formula C₁₀H₁₉NO₂ with exceptional precision, providing calculated exact mass values that match experimental observations within acceptable error tolerances [10]. The isotopic pattern observed in the mass spectrum further validates the molecular composition, showing characteristic peaks corresponding to ¹³C incorporation and natural abundance isotope distributions [10].

Alternative ionization methods may generate different ion species, including sodium adducts [M+Na]⁺ at mass-to-charge ratio 207.1235 and ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 202.1681 [11]. These adduct ions provide additional confirmation of the molecular weight while offering alternative pathways for compound identification in complex matrices [10].

Fragmentation Pattern Analysis

Electrospray ionization and collision-induced dissociation experiments reveal characteristic fragmentation patterns that support structural assignment of 2,2-dimethoxy-7-azaspiro[3.5]nonane [11]. The base peak in tandem mass spectrometry experiments typically corresponds to the loss of methoxy groups, generating fragment ions at mass-to-charge ratios 154 [M+H-OCH₃]⁺ and 123 [M+H-2OCH₃]⁺ [11]. These fragmentation pathways reflect the relatively weak carbon-oxygen bonds in the methoxy substituents compared to the robust spirocyclic framework.

Secondary fragmentation processes involve ring-opening reactions of the spirocyclic system, generating characteristic fragment ions that provide structural information about the cyclobutane and piperidine components [11]. The nitrogen-containing fragments are particularly diagnostic, appearing at specific mass-to-charge ratios that confirm the presence of the azaspiro framework [11].

Mass Spectrometric Ionization Techniques

Various ionization methods provide complementary information for structural characterization of 2,2-dimethoxy-7-azaspiro[3.5]nonane [10]. Electrospray ionization operates under mild conditions, preserving the molecular ion and enabling observation of intact spirocyclic structures [10]. Chemical ionization techniques using methane or ammonia as reagent gases generate different ion populations, providing alternative fragmentation pathways that support structural elucidation [10].

Atmospheric pressure chemical ionization and atmospheric pressure photoionization offer additional ionization mechanisms that may enhance sensitivity for specific structural features [10]. The choice of ionization technique depends on the analytical objectives and the specific structural information required for comprehensive characterization [10].

Tandem Mass Spectrometry Applications

Multi-stage mass spectrometry experiments provide detailed structural information through sequential fragmentation studies [11]. MS/MS experiments targeting the molecular ion generate comprehensive fragmentation maps that reveal the stability and connectivity patterns within the spirocyclic framework [11]. MS³ and higher-order experiments enable detailed characterization of specific fragment ions, providing mechanistic insights into the fragmentation pathways [11].

The combination of high-resolution accurate mass measurements with tandem mass spectrometry creates a powerful analytical platform for structural confirmation [10]. These techniques complement Nuclear Magnetic Resonance and infrared spectroscopy studies, providing orthogonal analytical evidence for structural assignments [11].

Infrared (IR) Spectroscopic Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints for 2,2-dimethoxy-7-azaspiro[3.5]nonane that enable definitive structural identification and functional group characterization [12] [13]. The technique reveals molecular vibrations through absorption of infrared radiation, creating unique spectral patterns that serve as molecular signatures for compound identification.

Functional Group Absorption Regions

The infrared spectrum of 2,2-dimethoxy-7-azaspiro[3.5]nonane exhibits characteristic absorption bands corresponding to specific functional groups within the molecule [14] [4]. Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2950-2850 wavenumbers, manifesting as strong absorption bands that reflect the numerous methyl and methylene groups present in the spirocyclic framework [4]. These C-H stretching frequencies provide clear evidence for the saturated hydrocarbon components of the molecule.

The methoxy functional groups generate distinctive carbon-oxygen stretching absorptions in the range of 1300-1000 wavenumbers [4]. These strong absorption bands are characteristic of ether linkages and provide definitive identification of the dimethoxy substitution pattern at the spiro center [14]. The specific frequency positions within this range depend on the local chemical environment and the coupling with adjacent vibrational modes [12].

Carbon-nitrogen stretching vibrations associated with the piperidine ring appear in the range of 1250-1000 wavenumbers, typically manifesting as medium to strong intensity bands [4]. These absorptions overlap partially with the carbon-oxygen stretching region but can be distinguished through detailed spectral analysis and comparison with related compounds [14].

Characteristic Vibrational Modes

The carbon-hydrogen bending vibrations of 2,2-dimethoxy-7-azaspiro[3.5]nonane provide additional structural information through their specific frequency positions and intensities [14] [4]. Methyl group bending modes appear at characteristic frequencies of 1450 and 1375 wavenumbers, corresponding to asymmetric and symmetric deformation vibrations respectively [4]. These absorption bands serve as diagnostic markers for the presence of methyl substituents in the methoxy groups.

Methylene group scissoring vibrations appear at approximately 1465 wavenumbers, providing evidence for the CH₂ groups present in both the cyclobutane and piperidine rings [4]. The intensity and exact frequency position of these bands depend on the local molecular environment and the degree of vibrational coupling between adjacent groups [14].

The nitrogen-hydrogen stretching vibration, when present, appears in the range of 3550-3250 wavenumbers as a medium intensity band [4]. This absorption may be broad due to hydrogen bonding interactions in the solid state or may be absent in deuterated solvents where rapid exchange occurs [14].

Spirocyclic Ring Deformation Modes

The unique spirocyclic architecture of 2,2-dimethoxy-7-azaspiro[3.5]nonane generates characteristic ring deformation and breathing modes that appear in the mid-infrared region [12]. These vibrational modes, occurring primarily in the range of 1200-800 wavenumbers, arise from the coupling of ring deformation motions across the spiro junction [14]. The specific frequencies depend on the ring sizes, the degree of ring strain, and the nature of the substituents.

Ring breathing modes involve coordinated expansion and contraction of the entire ring systems, creating absorption bands that are diagnostic for the spirocyclic framework [12]. These modes are typically of medium intensity and provide structural information that complements the functional group absorptions in other spectral regions [14].

Fingerprint Region Analysis

The fingerprint region of the infrared spectrum, spanning approximately 1500-400 wavenumbers, contains a complex pattern of absorption bands that arise from the coupling of multiple vibrational modes [13] [15]. For 2,2-dimethoxy-7-azaspiro[3.5]nonane, this region provides a unique spectral signature that enables definitive compound identification through spectral database comparison [13].

The fingerprint region absorptions result from the complex interplay of carbon-carbon stretching, carbon-hydrogen bending, and ring deformation modes [15]. While individual band assignments in this region are challenging due to extensive vibrational coupling, the overall pattern serves as a molecular fingerprint that is highly specific for the compound [13]. Comparison with reference spectra or theoretical calculations enables validation of structural assignments and provides additional confidence in compound identification [12].

XLogP3

0.6

Dates

Last modified: 08-17-2023

Explore Compound Types